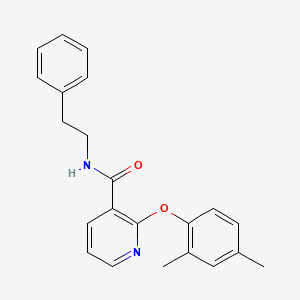
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenoxy)(3-pyridyl)-N-(2-phenylethyl)formamide, also known as DMEPPF, is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects and is widely used in laboratory experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide involves the reaction of 2-(2,4-dimethylphenoxy)pyridine with N-(2-phenylethyl)formamide in the presence of a suitable catalyst.
Starting Materials
2-(2,4-dimethylphenoxy)pyridine, N-(2-phenylethyl)formamide
Reaction
Step 1: Dissolve 2-(2,4-dimethylphenoxy)pyridine (1.0 g, 5.2 mmol) and N-(2-phenylethyl)formamide (1.2 g, 6.2 mmol) in 20 mL of anhydrous ethanol., Step 2: Add 0.2 g of palladium on carbon (10% Pd/C) catalyst to the reaction mixture., Step 3: Stir the reaction mixture under hydrogen gas (1 atm) at room temperature for 24 hours., Step 4: Filter the reaction mixture to remove the catalyst., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid.
科学的研究の応用
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. It has also been used to study the mechanism of action of various drugs, such as anticonvulsants, antidepressants, and anxiolytics. Additionally, it has been used to study the biochemical and physiological effects of various drugs, such as anti-inflammatory drugs and antidiabetic drugs.
作用機序
The mechanism of action of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is not yet fully understood. However, it is believed that it binds to various receptors in the body, including receptors in the central nervous system, cardiovascular system, and immune system. It is also believed to modulate the activity of certain enzymes and proteins, which can lead to various biochemical and physiological effects.
生化学的および生理学的効果
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, antidepressant, anxiolytic, and antidiabetic effects. Additionally, it has been shown to have cardioprotective, neuroprotective, and immunomodulatory effects.
実験室実験の利点と制限
The use of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it is not toxic and has no known side effects. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans have not been extensively studied.
将来の方向性
There are several potential future directions for research into (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide. These include further exploration of its mechanism of action, further investigation into its effects on humans, and further research into its potential applications in the treatment of various diseases. Additionally, further research could be conducted into the potential therapeutic uses of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide, such as its use as an anti-inflammatory or anticonvulsant drug. Finally, further research could be conducted into the potential side effects of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide and its potential interactions with other drugs.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-10-11-20(17(2)15-16)26-22-19(9-6-13-24-22)21(25)23-14-12-18-7-4-3-5-8-18/h3-11,13,15H,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAMEHVRIKOVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660855.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2660856.png)
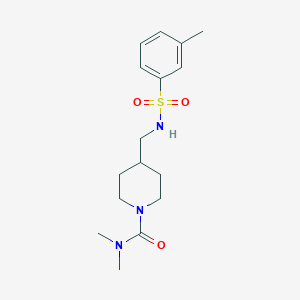
![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)
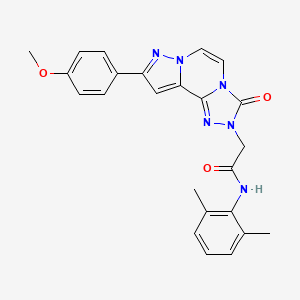
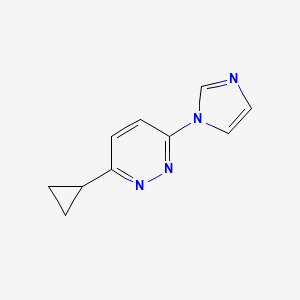
![1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B2660865.png)

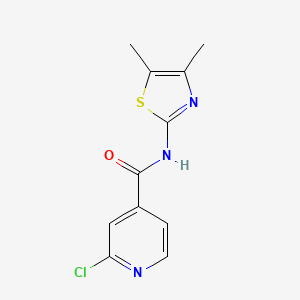
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2660869.png)
![Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2660871.png)
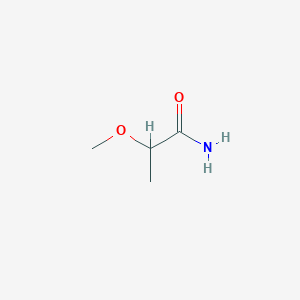

![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)